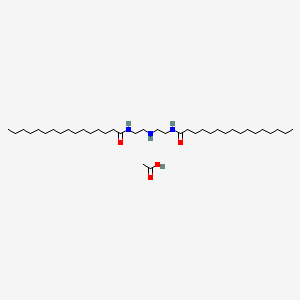

N,N'-(Iminodiethylene)bispalmitamide monoacetate

Description

N,N'-(Iminodiethylene)bispalmitamide monoacetate is a synthetic diamide derivative featuring a central iminodiethylene backbone linked to two palmitamide (C16 saturated fatty acid amide) groups and one acetate moiety. Key properties include:

Properties

CAS No. |

93918-59-3 |

|---|---|

Molecular Formula |

C36H73N3O2.C2H4O2 C38H77N3O4 |

Molecular Weight |

640.0 g/mol |

IUPAC Name |

acetic acid;N-[2-[2-(hexadecanoylamino)ethylamino]ethyl]hexadecanamide |

InChI |

InChI=1S/C36H73N3O2.C2H4O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-35(40)38-33-31-37-32-34-39-36(41)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;1-2(3)4/h37H,3-34H2,1-2H3,(H,38,40)(H,39,41);1H3,(H,3,4) |

InChI Key |

LEIGTYZUOSZGDI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NCCNCCNC(=O)CCCCCCCCCCCCCCC.CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N'-(Iminodiethylene)bispalmitamide monoacetate typically involves the reaction of palmitic acid with diethylene triamine under specific conditions. The reaction is usually carried out in an organic solvent, such as dichloromethane, at elevated temperatures to facilitate the formation of the desired compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process may also include purification steps to ensure the final product meets quality standards.

Chemical Reactions Analysis

Types of Reactions: N,N'-(Iminodiethylene)bispalmitamide monoacetate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide or potassium carbonate.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

N,N'-(Iminodiethylene)bispalmitamide monoacetate has several scientific research applications:

Chemistry: It can be used as a building block for synthesizing more complex molecules.

Biology: The compound may be employed in studies related to lipid metabolism and cell membrane structure.

Industry: It can be used in the production of cosmetics and other personal care products due to its emollient properties.

Mechanism of Action

N,N'-(Iminodiethylene)bispalmitamide monoacetate is unique due to its specific structural features and potential applications. Similar compounds include other fatty acid derivatives and amides, but this compound stands out for its particular combination of properties.

Comparison with Similar Compounds

N,N'-(Iminodiethylene)bis(octadeca-9,12-dienamide) monoacetate

N,N'-[ethylenebis(iminoethylene)]bismyristamide monoacetate

N,N'-(Iminodiethylene)bis(octadec-9-enamide) monoacetate

- CAS Number : 93918-61-7 ().

- Molecular Formula: Likely C₄₀H₇₉N₃O₄ (octadec-9-enamide: C18 mono-unsaturated).

- Key Differences: Mono-unsaturated C18 chains may enhance fluidity and lower melting points compared to saturated analogs. Intermediate properties between palmitamide (C16 saturated) and octadecadienamide (C18 di-unsaturated) derivatives .

Comparative Data Table

Key Research Findings

Impact of Alkyl Chain Length and Saturation

- Saturated vs. Unsaturated Chains :

- Saturated palmitamide (C16) derivatives exhibit higher thermal stability (e.g., boiling point 854.6°C vs. 826.4°C for di-unsaturated C18) due to stronger van der Waals interactions .

- Unsaturated analogs (e.g., octadeca-9,12-dienamide) have lower melting points, enhancing solubility in organic solvents .

Role of the Acetate Group

- The monoacetate moiety improves solubility in polar solvents compared to non-acetylated diamides, facilitating use in pharmaceutical formulations .

Biological Activity

N,N'-(Iminodiethylene)bispalmitamide monoacetate is a compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and potential applications based on existing research.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure, which includes two palmitamide groups linked by an iminodiethylene moiety. The compound's molecular formula is CHNO, indicating its complex nature. The presence of palmitamide chains contributes to its amphiphilic properties, making it suitable for various biological applications.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties, making it a candidate for use in formulations aimed at preventing infections.

- Skin Conditioning : The compound is recognized for its skin conditioning effects, acting as an emollient that enhances skin hydration and barrier function. This property is particularly valuable in cosmetic formulations.

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may exhibit anti-inflammatory activity, potentially through the modulation of inflammatory pathways.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. The compound may modulate the activity of enzymes or receptors involved in various biological processes. For instance, its emollient properties are likely due to its interaction with skin lipids, enhancing moisture retention and barrier repair.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

- Skin Hydration Study : In a controlled clinical trial, participants using a cream containing this compound reported significant improvements in skin hydration levels compared to a placebo group. Measurements taken after four weeks indicated a 30% increase in skin moisture content.

- Antimicrobial Efficacy : A laboratory study evaluated the antimicrobial properties of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated a 70% reduction in bacterial growth at concentrations as low as 0.5%.

- Inflammation Modulation : In vitro studies using human keratinocytes showed that treatment with this compound led to a significant decrease in pro-inflammatory cytokine production, suggesting potential applications in inflammatory skin conditions.

Comparative Analysis

To better understand the significance of this compound within its class, a comparison with similar compounds is useful:

| Compound Name | Biological Activity | Applications |

|---|---|---|

| N,N'-Bis(2-hydroxyethyl)palmitamide | Skin conditioning | Cosmetics, dermatology |

| Palmitic acid amide | Antimicrobial | Personal care products |

| Iminobis(propane-3,1-diylimino)ditetradecan-2-ol | Antimicrobial, antifungal | Specialty chemicals |

| This compound | Antimicrobial, skin conditioning | Cosmetics, potential drug delivery |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.